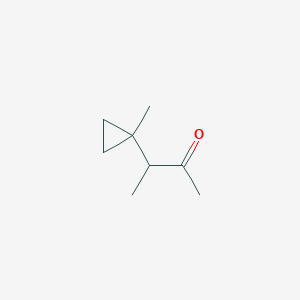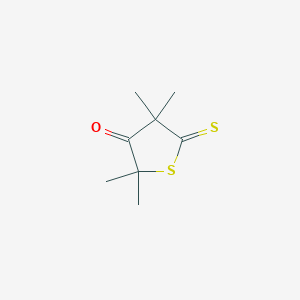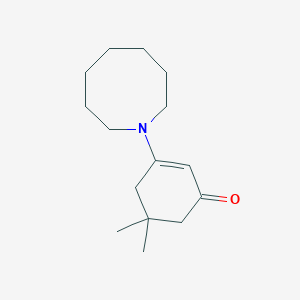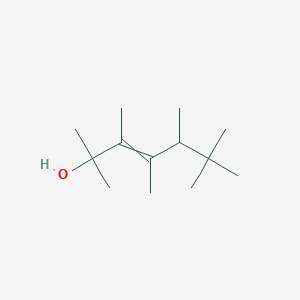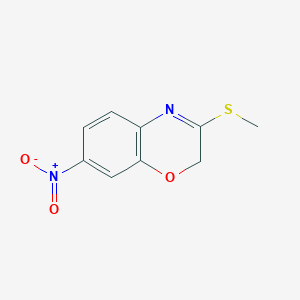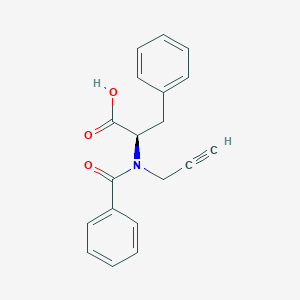
N-Benzoyl-N-prop-2-yn-1-yl-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyl-N-prop-2-yn-1-yl-D-phenylalanine is a synthetic organic compound with the molecular formula C16H15NO3 It is a derivative of D-phenylalanine, where the amino group is substituted with a benzoyl group and a prop-2-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-N-prop-2-yn-1-yl-D-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using a suitable protecting group, such as a benzyl group.
Alkylation: The protected amino group is then alkylated with propargyl bromide to introduce the prop-2-yn-1-yl group.
Deprotection: The protecting group is removed to regenerate the free amino group.
Benzoylation: The free amino group is then benzoylated using benzoyl chloride in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzoyl-N-prop-2-yn-1-yl-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Acyl chlorides in the presence of a base like pyridine can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzoylformic acid or benzoylacetic acid.
Reduction: Formation of N-benzyl-N-propyl-D-phenylalanine.
Substitution: Formation of various N-acyl derivatives.
Aplicaciones Científicas De Investigación
N-Benzoyl-N-prop-2-yn-1-yl-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a chemical probe in various assays.
Mecanismo De Acción
The mechanism of action of N-Benzoyl-N-prop-2-yn-1-yl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and prop-2-yn-1-yl groups may facilitate binding to active sites, leading to inhibition or activation of enzymatic activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzoyl-D-phenylalanine: Lacks the prop-2-yn-1-yl group, making it less reactive in certain chemical reactions.
N-Prop-2-yn-1-yl-D-phenylalanine: Lacks the benzoyl group, affecting its binding affinity and specificity.
Uniqueness
N-Benzoyl-N-prop-2-yn-1-yl-D-phenylalanine is unique due to the presence of both benzoyl and prop-2-yn-1-yl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research applications.
Propiedades
Número CAS |
84691-39-4 |
|---|---|
Fórmula molecular |
C19H17NO3 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
(2R)-2-[benzoyl(prop-2-ynyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H17NO3/c1-2-13-20(18(21)16-11-7-4-8-12-16)17(19(22)23)14-15-9-5-3-6-10-15/h1,3-12,17H,13-14H2,(H,22,23)/t17-/m1/s1 |
Clave InChI |
HBRDIKIXSRAREB-QGZVFWFLSA-N |
SMILES isomérico |
C#CCN([C@H](CC1=CC=CC=C1)C(=O)O)C(=O)C2=CC=CC=C2 |
SMILES canónico |
C#CCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


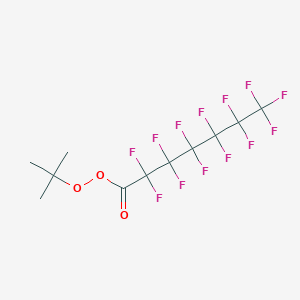
![5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B14426930.png)
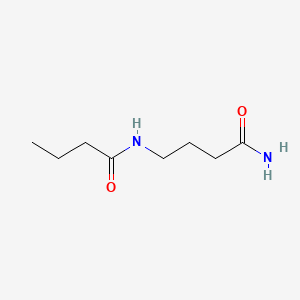

![6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-](/img/structure/B14426949.png)
![N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline](/img/structure/B14426957.png)
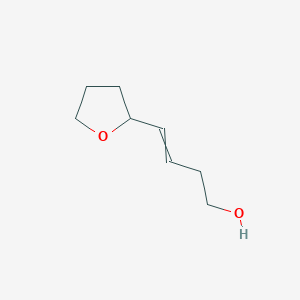

![Diethyl [1-(methanesulfinyl)ethenyl]phosphonate](/img/structure/B14426967.png)
